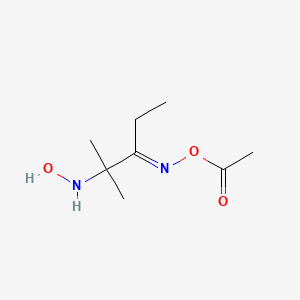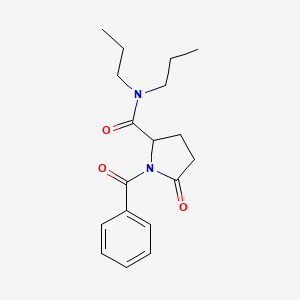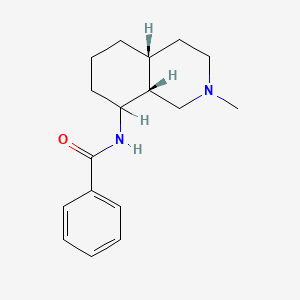
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound is characterized by its decahydro structure, which indicates the presence of ten hydrogen atoms, and the benzamido and methyl groups attached to the isoquinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves several methods, including the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . More advanced methods include the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- undergoes various chemical reactions, including:
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxygen, hydrogen peroxide
Reducing agents: Lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- involves its interaction with molecular targets and pathways in the body. For example, some isoquinoline derivatives have been shown to inhibit mitochondrial complex I and II activity, leading to oxidative stress and cell death via apoptosis . This mechanism is particularly relevant in the context of neurodegenerative diseases like Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A structural isomer of isoquinoline, consisting of a benzene ring fused to a pyridine ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with four additional hydrogen atoms.
Benzimidazo[2,1-a]isoquinoline: A derivative of isoquinoline with a benzimidazole ring fused to the isoquinoline core.
Uniqueness
Isoquinoline, decahydro-8-benzamido-2-methyl-, (Z)- is unique due to its specific decahydro structure and the presence of benzamido and methyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
53525-89-6 |
|---|---|
Molekularformel |
C17H24N2O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-11-10-13-8-5-9-16(15(13)12-19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3,(H,18,20)/t13-,15+,16?/m1/s1 |
InChI-Schlüssel |
IJCPGHZBVADIGP-YISXUXMPSA-N |
Isomerische SMILES |
CN1CC[C@H]2CCCC([C@H]2C1)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)
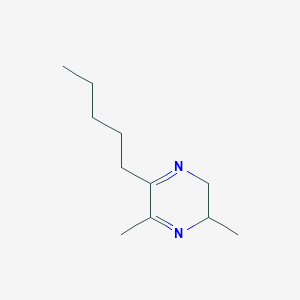
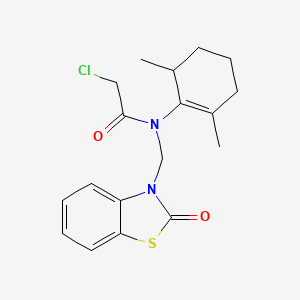
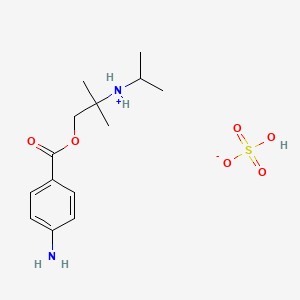
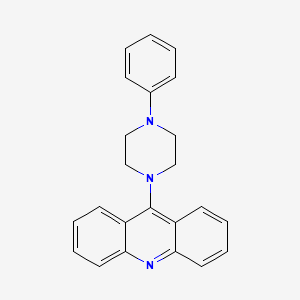

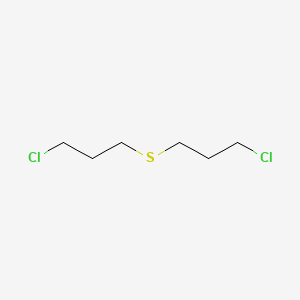
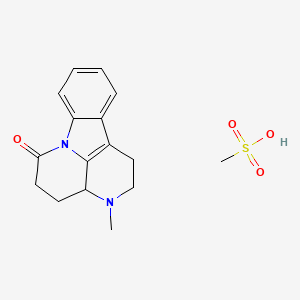
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
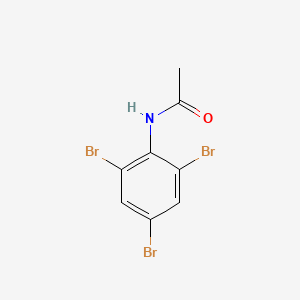
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)
